molecular formula C14H10F3N5O2S B2901847 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877630-01-8

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2901847
CAS No.: 877630-01-8
M. Wt: 369.32
InChI Key: IWYDBLLRZREBFN-UHFFFAOYSA-N
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Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)7-1-3-8(4-2-7)19-10(23)6-25-13-20-11-9(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDBLLRZREBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to form the corresponding pyrazolo[3,4-d]pyrimidin-4-ol.

  • Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Pyrazolo[3,4-d]pyrimidin-4-ol.

  • Substitution: : Substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it can serve as a tool for studying enzyme inhibition, particularly in the context of kinases and other signaling proteins.

Medicine

This compound has potential medicinal applications, particularly as an inhibitor of certain enzymes involved in disease processes. Its structural similarity to other kinase inhibitors makes it a candidate for drug development.

Industry

In the industrial sector, it can be used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves the inhibition of specific enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity to its molecular targets, which may include kinases or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure and are often used in kinase inhibition studies.

  • Trifluoromethylphenyl derivatives: : These compounds contain the trifluoromethyl group and are known for their enhanced binding properties.

Uniqueness

The uniqueness of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide lies in its combination of the pyrazolo[3,4-d]pyrimidin-4-one core with the trifluoromethylphenyl group, which provides both structural stability and enhanced biological activity.

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